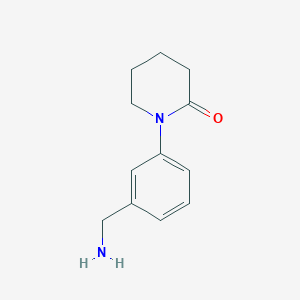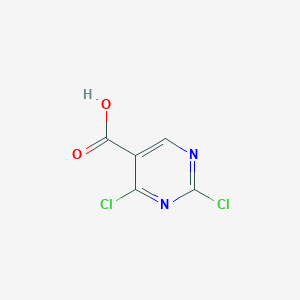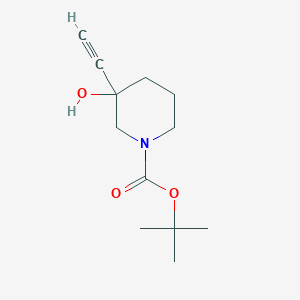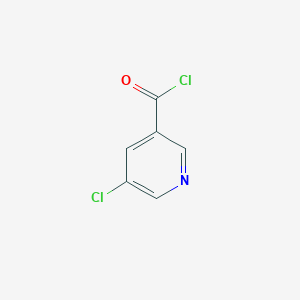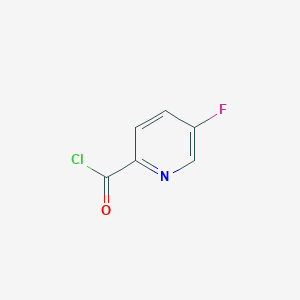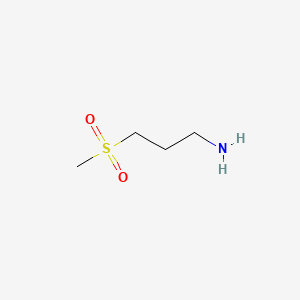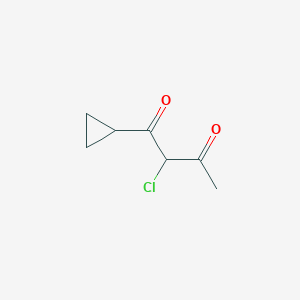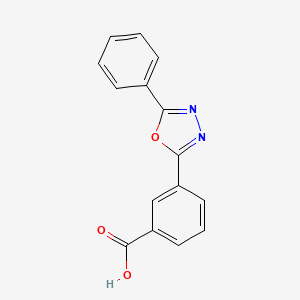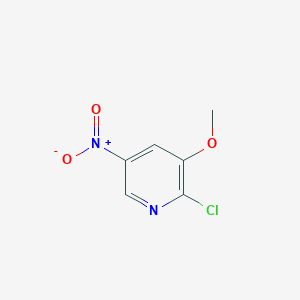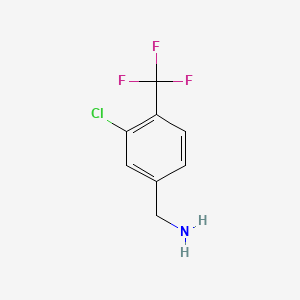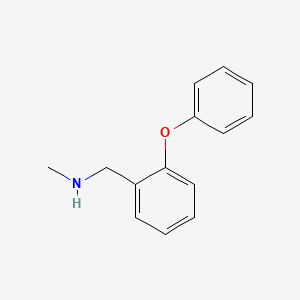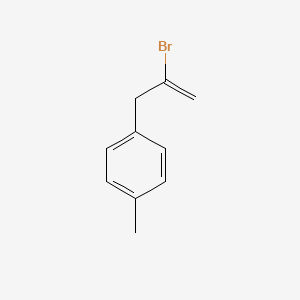
2-Bromo-3-(4-methylphenyl)-1-propene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-3-(4-methylphenyl)-1-propene is an organic compound with the molecular formula C10H11Br It is a brominated derivative of propene, featuring a bromine atom attached to the second carbon and a 4-methylphenyl group attached to the third carbon
Mecanismo De Acción
Target of Action
It is known that organoboron compounds, which this compound can potentially be converted into, are highly valuable building blocks in organic synthesis .
Mode of Action
Organoboron compounds, which this compound can potentially be converted into, can be transformed into a broad range of functional groups . These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .
Biochemical Pathways
It is known that organoboron compounds, which this compound can potentially be converted into, are involved in various borylation approaches . These include the prominent asymmetric hydroboration reaction reported by H. C. Brown in 1961 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-(4-methylphenyl)-1-propene typically involves the bromination of 3-(4-methylphenyl)-1-propene. One common method is the addition of bromine (Br2) to the double bond of 3-(4-methylphenyl)-1-propene under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or carbon tetrachloride at low temperatures to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure precise control over reaction conditions. This method enhances the yield and purity of the product while minimizing the formation of by-products.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-3-(4-methylphenyl)-1-propene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of different substituted derivatives.
Addition Reactions: The double bond in the propene moiety can participate in addition reactions with electrophiles, such as hydrogen halides (HX) or halogens (X2).
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Electrophilic Addition: Reagents such as hydrogen bromide (HBr) or bromine (Br2) in inert solvents.
Elimination: Strong bases like potassium tert-butoxide (t-BuOK) in aprotic solvents.
Major Products
Substitution: Formation of 3-(4-methylphenyl)-1-propanol or 3-(4-methylphenyl)-1-propylamine.
Addition: Formation of 2,3-dibromo-3-(4-methylphenyl)propane.
Elimination: Formation of 3-(4-methylphenyl)-1-propene.
Aplicaciones Científicas De Investigación
2-Bromo-3-(4-methylphenyl)-1-propene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: Used in the preparation of polymers and advanced materials with specific properties.
Medicinal Chemistry: Investigated for its potential use in the development of new drugs and therapeutic agents.
Biological Studies: Employed in studies to understand its interactions with biological molecules and potential biological activities.
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-1-phenylpropene: Similar structure but lacks the methyl group on the phenyl ring.
3-Bromo-1-phenylpropene: Bromine atom is attached to a different carbon in the propene chain.
2-Chloro-3-(4-methylphenyl)-1-propene: Chlorine atom instead of bromine.
Propiedades
IUPAC Name |
1-(2-bromoprop-2-enyl)-4-methylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Br/c1-8-3-5-10(6-4-8)7-9(2)11/h3-6H,2,7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VESFFGOSQKMMCL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=C)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70641126 |
Source


|
| Record name | 1-(2-Bromoprop-2-en-1-yl)-4-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70641126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
731772-21-7 |
Source


|
| Record name | 1-(2-Bromoprop-2-en-1-yl)-4-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70641126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
